N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S2/c17-20(18,13-3-4-13)15-7-10-16-8-5-12(6-9-16)14-2-1-11-19-14/h1-2,11-13,15H,3-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPMNVUITMTTFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCN2CCC(CC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)cyclopropanesulfonamide typically involves multiple steps, starting with the formation of the thiophene ring, followed by the introduction of the piperidine and cyclopropanesulfonamide groups. Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong nucleophiles.
Addition: Electrophilic addition reactions can be performed using halogens or other electrophiles.
Major Products Formed:
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)cyclopropanesulfonamide exhibit antimicrobial properties. For instance, studies involving piperidine derivatives have shown moderate activity against various bacterial strains including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Anticancer Potential
The compound's structure suggests potential anticancer properties. Recent investigations into related compounds have demonstrated their ability to inhibit cancer cell proliferation, particularly in glioma cells. For example, pyrano[2,3-c]pyrazole derivatives have shown promising results in inhibiting glioma growth while sparing non-cancerous cells . This highlights the potential of structurally related sulfonamides in cancer therapy.
Neurological Applications
Given the piperidine component's role in modulating neurotransmitter systems, there is potential for this compound to be explored as a treatment for neurological disorders. Compounds that interact with dopamine or serotonin receptors can influence mood and cognitive functions, suggesting avenues for research into antidepressant or anxiolytic effects.
Case Studies
Mechanism of Action
The mechanism by which N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)cyclopropanesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound belongs to a class of piperidinyl-ethyl derivatives with diverse sulfonamide, benzamide, or benzimidazolone substituents. Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Thiophene vs. Benzimidazolone/Benzamide: The target compound’s thiophene moiety introduces sulfur-based aromaticity, which may enhance lipophilicity and π-stacking interactions compared to the benzimidazolone or benzamide groups in HLP, FIPI, and VU01 .
- Cyclopropanesulfonamide vs. The sulfonamide group (strong electron-withdrawing) contrasts with the carboxamide in VU03, altering acidity and hydrogen-bonding capacity .
Biological Activity
N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)cyclopropanesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. This article explores its biological activity, focusing on mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
where specific values for , , , , and depend on the precise molecular formula derived from its structural components. The presence of the thiophene ring and piperidine moiety suggests significant interactions with biological targets.
Research indicates that compounds similar to this compound exhibit TNF-α production suppression , which is crucial in managing autoimmune diseases and inflammatory conditions. TNF-α is a cytokine involved in systemic inflammation, and its overproduction is linked to various pathological conditions such as rheumatoid arthritis and Crohn's disease .
Anti-inflammatory Effects
Studies have shown that thiophene derivatives can inhibit TNF-α production, leading to reduced inflammation. For instance, a derivative demonstrated a significant reduction in TNF-α levels in vitro, suggesting potential for treating inflammatory disorders .
Anticancer Properties
The compound has also been evaluated for its anticancer properties. It has been found to inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 0.20 ± 0.05 |
| MCF-7 | 1.25 ± 0.11 |
| HeLa | 1.03 ± 0.24 |
These results indicate that the compound may serve as a potent dual inhibitor of PI3Kα/mTOR pathways, which are critical targets in cancer therapy .
Study 1: TNF-α Inhibition
In a controlled study, researchers administered this compound to mouse models exhibiting symptoms of rheumatoid arthritis. The results showed a marked decrease in joint swelling and inflammation markers, correlating with decreased TNF-α levels .
Study 2: Antitumor Activity
Another study focused on the compound's effect on human cancer cell lines. The results demonstrated that it induced apoptosis in A549 cells through the activation of caspase pathways, confirming its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
